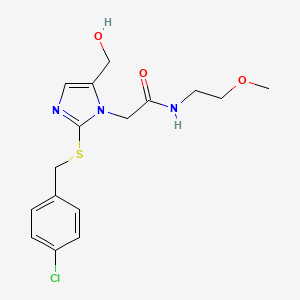
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with significant potential in biological applications. This article details its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 311.79 g/mol
- CAS Number : 921886-04-6
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with biological systems.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain metabolic pathways, which can lead to antimicrobial effects against various bacterial strains. The presence of the hydroxymethyl group and thioether linkage enhances its biochemical interactions, making it a candidate for further medicinal chemistry research .
Synthesis Methods
The synthesis typically involves several steps:
- Preparation of the Imidazole Ring : The initial step includes synthesizing the imidazole core.
- Introduction of Functional Groups : The chlorobenzyl thioether and hydroxymethyl groups are added through specific chemical reactions.
- Final Acetamide Formation : The final product is obtained by acylating the amine with an acetamide derivative.
Common Reagents and Conditions
- Oxidizing Agents : Potassium permanganate for hydroxymethyl oxidation.
- Reducing Agents : Lithium aluminum hydride for reduction reactions.
- Nucleophiles : Sodium azide for substitution reactions.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar bioactivity .
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit enzymes involved in critical metabolic pathways. For example, analogs have been tested against dihydrofolate reductase (DHFR), showing promising results that could translate into therapeutic applications .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines, indicating potential antitumor activity. These assessments are crucial for understanding the compound's applicability in cancer therapy .
Comparative Analysis of Related Compounds
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-23-7-6-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-2-4-13(17)5-3-12/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGGVMIPLXMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














